12–16-Fold Isoform Selectivity for 3β-HSD1 over 3β-HSD2: Trilostane vs. Epostane in Recombinant Human Enzyme Systems
In a direct head-to-head comparison using purified recombinant human 3β-HSD1 and 3β-HSD2 enzymes, trilostane competitively inhibited 3β-HSD1 with 12-fold to 16-fold lower Ki values compared to its noncompetitive Ki values against 3β-HSD2. The same 12–16-fold selectivity was observed in a cell-based proliferation assay using MCF-7 Tet-off cells separately expressing each isoform, where trilostane inhibited DHEA-induced proliferation with correspondingly lower IC50 values for 3β-HSD1 [1]. Epostane, the closest structural analog (4,5-epoxy-17-hydroxy-4,17-dimethyl-3-oxoandrostane-2-carbonitrile), exhibited quantitatively indistinguishable isoform selectivity in the same study, confirming that this selectivity class-divides the 4,5-epoxyandrostane-2-carbonitrile scaffold from irreversible inhibitors such as cyanoketone [2].
| Evidence Dimension | 3β-HSD1 vs. 3β-HSD2 Ki ratio (competitive vs. noncompetitive inhibition mode) |
|---|---|
| Target Compound Data | Trilostane: 12–16-fold lower Ki for 3β-HSD1 (competitive) vs. 3β-HSD2 (noncompetitive); corresponding 12–16-fold lower IC50 in MCF-7 Tet-off 3β-HSD1 vs. 3β-HSD2 cells |
| Comparator Or Baseline | Epostane: 12–16-fold lower Ki for 3β-HSD1 vs. 3β-HSD2 under identical assay conditions |
| Quantified Difference | Both compounds exhibit equivalent selectivity ratios; trilostane lacks the C4 and C17 methyl groups of epostane, conferring distinct metabolic stability |
| Conditions | Purified recombinant human 3β-HSD1 and 3β-HSD2 enzymes; MCF-7 Tet-off human breast tumor cells expressing either isoform; DHEA substrate |
Why This Matters
This 12–16-fold isoform selectivity is mechanistically unique to the 4,5-epoxyandrostane-2-carbonitrile scaffold and enables preferential targeting of peripheral steroidogenesis while partially sparing adrenal mineralocorticoid/glucocorticoid synthesis—a differentiation not achievable with broad-spectrum inhibitors such as ketoconazole.
- [1] Thomas, J.L., et al. (2011). Selective inhibition of human 3β-hydroxysteroid dehydrogenase type 1 as a potential treatment for breast cancer. Journal of Steroid Biochemistry and Molecular Biology, 125(1–2), 57–65. View Source
- [2] Thomas, J.L., et al. (2009). Structural basis for the selective inhibition of human 3β-hydroxysteroid dehydrogenase 1 in human breast tumor MCF-7 cells. Molecular and Cellular Endocrinology, 301(1–2), 174–182. View Source
